2,4-Dibromobiphenyl
Overview
Description
2,4’-Dibromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Synthesis Analysis
The synthesis of 2,4-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid . A microflow system consisting of micromixers and microtube reactors has been used for the introduction of two electrophiles onto dibromobiaryls .Molecular Structure Analysis
The molecular formula of 2,4-Dibromobiphenyl is C12H8Br2 . The InChIKey is FPYGQQPAMXFHJF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromobiphenyl is 312.00 g/mol . It has a XLogP3 of 5.3 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass is 311.89723 g/mol and the monoisotopic mass is 309.89928 g/mol .Scientific Research Applications
Microflow Systems in Organic Synthesis
2,4-Dibromobiphenyl has been utilized in the field of organic synthesis. A study demonstrated the selective monolithiation of dibromobiaryls, including 2,4-Dibromobiphenyl, using microflow systems. This process allows for fast micromixing and precise temperature control, enabling the sequential introduction of different electrophiles. This method showcases the compound's role in fine-tuning organic synthesis procedures (Nagaki et al., 2008).
Environmental Impact and Degradation
Research has also delved into the environmental impact and degradation of 2,4-Dibromobiphenyl. Studies have investigated its photodegradation kinetics in aqueous solutions, revealing that factors like light intensity, dissolved oxygen, and pH significantly influence its degradation. These findings are crucial for understanding the environmental behavior and potential risks associated with this compound (Zhang Min-li, 2012).
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLLEHUUJBZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074762 | |
Record name | PBB 007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobiphenyl | |
CAS RN |
53592-10-2 | |
Record name | 2,4-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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